molecular formula C10H23NOS B13262402 Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone

Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone

Cat. No.: B13262402
M. Wt: 205.36 g/mol
InChI Key: HRLIVSPAIBBBNW-UHFFFAOYSA-N
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Description

Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone is a sulfur-containing organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C10H21NOS, and it has a molecular weight of 203.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone typically involves the reaction of 2-methylbutylamine and 3-methylbutylamine with sulfur-containing reagents under controlled conditions. One common method is the reaction of these amines with sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. The use of continuous flow reactors also enhances safety and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or sulfides.

    Substitution: The imino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the imino group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-methyl-, 3-methylbutyl ester: A similar compound with a different functional group.

    Isoamyl acetate: Another ester with similar structural features.

    3-Methylbutanoic acid: A carboxylic acid with a related structure.

Uniqueness

Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone is unique due to its sulfur-containing imino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H23NOS

Molecular Weight

205.36 g/mol

IUPAC Name

imino-(2-methylbutyl)-(3-methylbutyl)-oxo-λ6-sulfane

InChI

InChI=1S/C10H23NOS/c1-5-10(4)8-13(11,12)7-6-9(2)3/h9-11H,5-8H2,1-4H3

InChI Key

HRLIVSPAIBBBNW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CS(=N)(=O)CCC(C)C

Origin of Product

United States

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